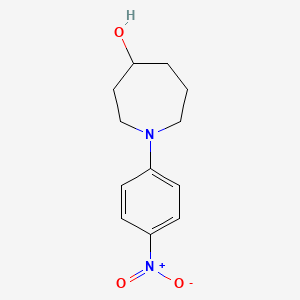

1-(4-Nitrophenyl)azepan-4-ol

Description

1-(4-Nitrophenyl)azepan-4-ol is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a hydroxyl group at the 4-position and a para-nitrophenyl group at the 1-position. The molecular formula of the hydroxylated derivative would theoretically be C₁₂H₁₆N₂O₃, differing from the non-hydroxylated analog (C₁₂H₁₆N₂O₂) by an additional oxygen atom.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-(4-nitrophenyl)azepan-4-ol |

InChI |

InChI=1S/C12H16N2O3/c15-12-2-1-8-13(9-7-12)10-3-5-11(6-4-10)14(16)17/h3-6,12,15H,1-2,7-9H2 |

InChI Key |

HTIRAWYQNWRYNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Azepane vs. Piperidine Derivatives

- Ring Size Effects : The seven-membered azepane ring in This compound offers greater conformational flexibility compared to six-membered piperidine analogs. This flexibility may enhance binding to biological targets (e.g., enzymes or receptors) in pharmaceutical contexts.

- Hydrogen Bonding: The hydroxyl group in the 4-position distinguishes it from 1-(4-Nitrophenyl)azepane, increasing solubility in polar solvents like water or ethanol. This property could improve bioavailability in drug design.

Nitrophenyl Substituents

- Electron-Withdrawing Effects: The para-nitro group in this compound stabilizes negative charges, making it more reactive in nucleophilic substitution or reduction reactions compared to non-nitrated analogs like para-Phenylenediamine .

- Comparison with 4-Nitrophenol: Both compounds share a para-nitrophenyl group, but the azepane backbone in this compound introduces steric bulk, reducing volatility and altering reactivity in condensation reactions.

Research Findings and Data Gaps

- Synthetic Routes : 1-(4-Nitrophenyl)azepane is synthesized via nucleophilic aromatic substitution, where azepane reacts with 4-nitrochlorobenzene . The hydroxylated derivative would require additional oxidation or protection-deprotection steps.

- Thermodynamic Data: Experimental melting points or solubility data for this compound are absent in the provided evidence. Comparative studies with 4-Nitrophenol (melting point 113–114°C) suggest higher thermal stability due to the azepane ring.

- Biological Activity : Nitrophenyl-substituted azepanes are explored as kinase inhibitors or antimicrobial agents, but specific data on the hydroxylated variant remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.